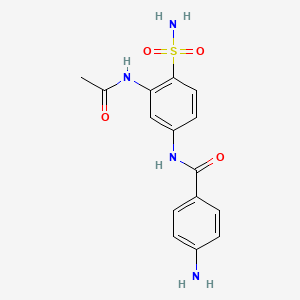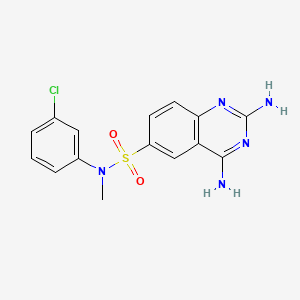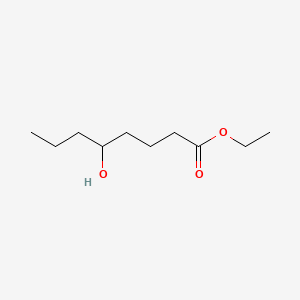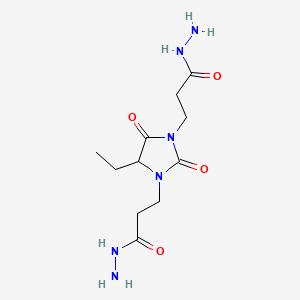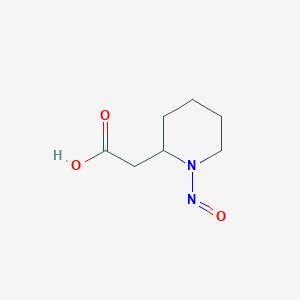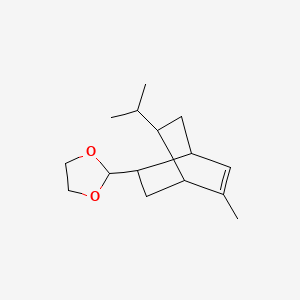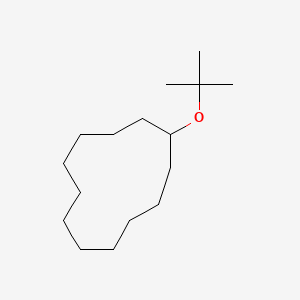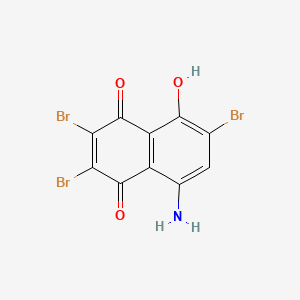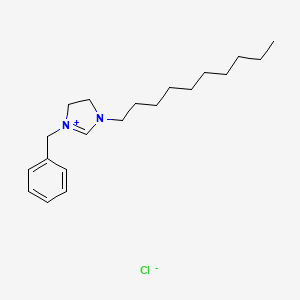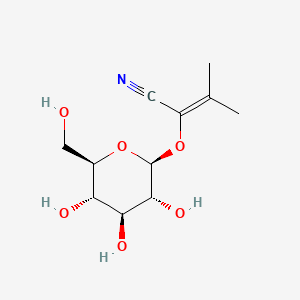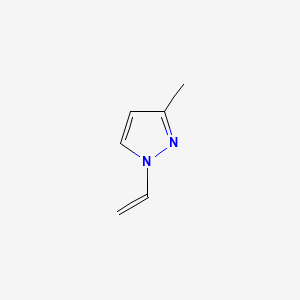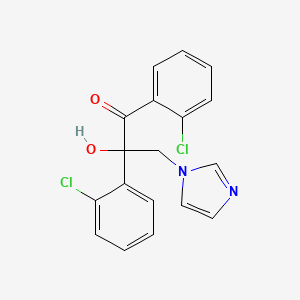
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to produce 2,4-dinitroaniline. This is followed by the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-phenylnaphthalen-1-amine under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Coupling Reactions: As an azo compound, it can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Coupling: Other diazonium salts under basic conditions.
Major Products
Reduction: Formation of 4-((2,4-diaminophenyl)azo)-N-phenylnaphthalen-1-amine.
Substitution: Halogenated derivatives of the original compound.
Coupling: Formation of more complex azo compounds.
Scientific Research Applications
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textile and printing industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in redox reactions. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the azo group can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitroaniline: Used in the synthesis of dyes and pigments.
Azo dyes: A broad class of compounds used for coloring textiles and other materials.
Uniqueness
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is unique due to its specific structure, which combines the properties of both 2,4-dinitrophenyl and azo compounds. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from scientific research to industrial processes.
Properties
CAS No. |
79811-55-5 |
|---|---|
Molecular Formula |
C22H15N5O4 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H15N5O4/c28-26(29)16-10-11-21(22(14-16)27(30)31)25-24-20-13-12-19(17-8-4-5-9-18(17)20)23-15-6-2-1-3-7-15/h1-14,23H |
InChI Key |
LDNMUBGKPCFSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


